molecular formula C12H16N2O2 B11778151 N-(p-Tolyl)morpholine-3-carboxamide

N-(p-Tolyl)morpholine-3-carboxamide

Cat. No.: B11778151
M. Wt: 220.27 g/mol
InChI Key: QFDIWGLSKHHLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Tolyl)morpholine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 It is characterized by the presence of a morpholine ring attached to a carboxamide group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolyl)morpholine-3-carboxamide typically involves the reaction of p-toluidine with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(p-Tolyl)morpholine-3-amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(p-Tolyl)morpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(p-Tolyl)morpholine-3-amine: A reduced form of the carboxamide.

    N-(p-Tolyl)morpholine-3-carboxylic acid: The precursor to the carboxamide.

    N-(p-Tolyl)morpholine-3-carboxamide derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-methylphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)

InChI Key

QFDIWGLSKHHLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.